

Aniline, 5-tert-pentyl-2-phenoxy- chemical properties and structure

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Compound of Interest

Compound Name: Aniline, 5-tert-pentyl-2-phenoxy
Cat. No.: B11958710

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An In-depth Technical Guide to Aniline, 5-tert-pentyl-2-phenoxy-

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of **Aniline, 5-tert-pentyl-2-phenoxy-**. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally related molecules to provide a detailed profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. This guide covers the compound's identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectral data. Additionally, a potential biological target is discussed based on the activity of related compounds, along with a hypothetical signaling pathway.

Compound Identification and Structure

Aniline, 5-tert-pentyl-2-phenoxy- is an aromatic organic compound characterized by an aniline core structure substituted with a tert-pentyl group at the 5-position and a phenoxy group at the 2-position.



Chemical Structure:

Caption: 2D structure of Aniline, 5-tert-pentyl-2-phenoxy-.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	5-(2-methylbutan-2-yl)-2-phenoxyaniline
CAS Number	70289-36-0[1]
Molecular Formula	C ₁₇ H ₂₁ NO[1]
Synonyms	5-tert-pentyl-2-phenoxyaniline, Aniline, 5-tert-pentyl-2-phenoxy-, 5-(1,1-Dimethylpropyl)-2-phenoxyaniline[1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **Aniline, 5-tert-pentyl-2-phenoxy-**. These values are computationally derived and should be confirmed by experimental analysis.

Table 2: Predicted Physicochemical Properties



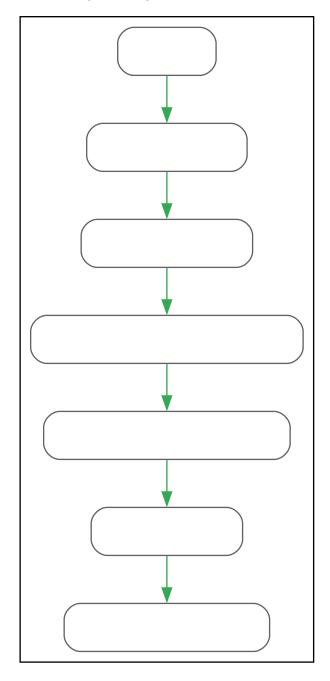
Property	Value	Source
Molecular Weight	255.35 g/mol	[1]
Boiling Point	353.7 °C at 760 mmHg	[1]
Flash Point	155.4 °C	[1]
Density	1.04 g/cm ³	[1]
Vapor Pressure	3.53E-05 mmHg at 25°C	[1]
XLogP3	5	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]

Proposed Synthesis

A plausible synthetic route for **Aniline**, **5-tert-pentyl-2-phenoxy-** involves a multi-step process, beginning with the alkylation of a substituted phenol, followed by an Ullmann condensation to form the diaryl ether, and concluding with the reduction of a nitro group to the target aniline.



Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols (Proposed)

Foundational & Exploratory





The following protocols are suggested based on established methodologies for similar transformations. Optimization of reaction conditions would be necessary to achieve high yields and purity.

Step 1: Friedel-Crafts Alkylation of 4-Nitrophenol

This step introduces the tert-pentyl group onto the phenol ring.

• Materials: 4-Nitrophenol, 2-chloro-2-methylbutane (tert-pentyl chloride), anhydrous aluminum chloride (AlCl₃), and a suitable inert solvent (e.g., nitrobenzene or dichloromethane).

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-nitrophenol in the inert solvent.
- Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride.
- Add 2-chloro-2-methylbutane dropwise to the stirred mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product, 4-nitro-2-tert-pentylphenol, by column chromatography.

Step 2: Ullmann Condensation

This step forms the diaryl ether linkage.

 Materials: 4-Nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate or cesium carbonate),



and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

Procedure:

- To a reaction vessel, add 4-nitro-2-tert-pentylphenol, bromobenzene, copper(I) iodide, the ligand, and the base in the chosen solvent.
- Heat the mixture at an elevated temperature (e.g., 120-150 °C) under a nitrogen atmosphere for several hours to overnight. Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the resulting 4-nitro-2-tert-pentyl-1-phenoxybenzene by column chromatography.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

- Materials: 4-Nitro-2-tert-pentyl-1-phenoxybenzene, a reducing agent (e.g., tin(II) chloride dihydrate in ethanol, or catalytic hydrogenation with palladium on carbon), and a suitable solvent.
- Procedure (using SnCl₂·2H₂O):
 - Dissolve the nitro compound in ethanol in a round-bottom flask.
 - Add an excess of tin(II) chloride dihydrate to the solution.
 - Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
 - Once the reaction is complete, cool the mixture and make it basic by the slow addition of a saturated sodium bicarbonate solution.



- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the final product, Aniline, 5-tert-pentyl-2-phenoxy-, by column chromatography or recrystallization.

Predicted Spectral Data

The following spectral characteristics are predicted based on the structure of **Aniline, 5-tert-pentyl-2-phenoxy-** and typical values for similar functional groups.

Table 3: Predicted Spectral Data



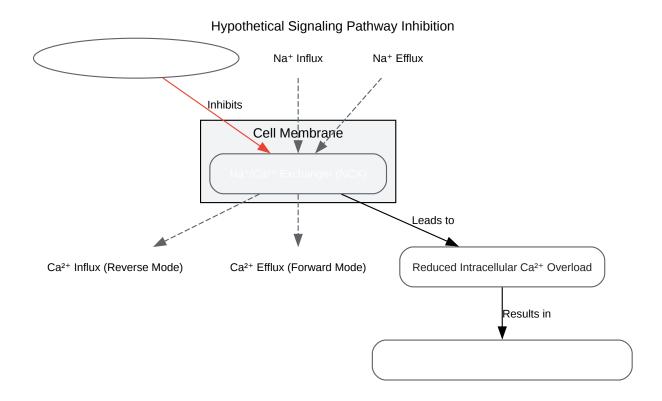
Spectroscopy	Predicted Peaks/Signals
¹ H NMR	- Aromatic Protons: Multiple signals in the range of δ 6.5-7.5 ppmNH $_2$ Protons: A broad singlet, the chemical shift of which is solvent-dependent tert-pentyl Protons: A singlet for the two methyl groups (approx. δ 1.3 ppm), a quartet for the methylene group (approx. δ 1.6 ppm), and a triplet for the terminal methyl group (approx. δ 0.7 ppm).
¹³ C NMR	- Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm tert-pentyl Carbons: Signals corresponding to the quaternary carbon, methylene carbon, and two types of methyl carbons.
IR (Infrared)	- N-H Stretch: Two bands in the region of 3300-3500 cm ⁻¹ (primary amine) C-H Stretch (Aromatic): Peaks above 3000 cm ⁻¹ C-H Stretch (Aliphatic): Peaks just below 3000 cm ⁻¹ C=C Stretch (Aromatic): Peaks in the 1450-1600 cm ⁻¹ region C-O-C Stretch (Aryl Ether): A strong band in the 1200-1250 cm ⁻¹ region C-N Stretch: A band in the 1250-1350 cm ⁻¹ region.
Mass Spectrometry (EI)	- Molecular Ion (M+): A peak at m/z = 255 Major Fragments: Fragmentation may occur via cleavage of the tert-pentyl group, loss of the phenoxy group, or other characteristic fragmentations of anilines and diaryl ethers.

Potential Biological Activity and Signaling Pathway

Based on literature for structurally similar 2-phenoxyaniline derivatives, **Aniline, 5-tert-pentyl- 2-phenoxy-** may act as an inhibitor of the sodium-calcium (Na+/Ca²⁺) exchanger. The



Na⁺/Ca²⁺ exchanger is a crucial membrane protein involved in maintaining calcium homeostasis in various cells, particularly in cardiomyocytes and neurons.



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References

- 1. jk-sci.com [jk-sci.com]
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